4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline

Catalog No.
S13030782
CAS No.
144337-08-6
M.F
C25H29NO2
M. Wt
375.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline

CAS Number

144337-08-6

Product Name

4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline

IUPAC Name

4-[bis(4-methoxyphenyl)methyl]-N,N-diethylaniline

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C25H29NO2/c1-5-26(6-2)22-13-7-19(8-14-22)25(20-9-15-23(27-3)16-10-20)21-11-17-24(28-4)18-12-21/h7-18,25H,5-6H2,1-4H3

InChI Key

IWADLDRAFAIINE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline is an organic compound characterized by its unique structure, which features a central aniline core substituted with two 4-methoxyphenyl groups and two ethyl groups on the nitrogen atom. This compound belongs to the class of diaryl ethers and is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of methoxy groups enhances its solubility and reactivity, making it a subject of interest in synthetic organic chemistry.

The reactivity of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline can be attributed to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy groups can donate electron density to the aromatic rings, facilitating substitution reactions at the ortho or para positions.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, particularly when reacting with electrophiles.
  • Oxidation: The compound can undergo oxidation to form N-oxides or other derivatives, depending on the conditions.

Research into the biological activity of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline indicates potential pharmacological properties. Compounds with similar structures have been studied for their:

  • Antimicrobial Activity: Some derivatives exhibit efficacy against various bacteria and fungi.
  • Anticancer Properties: Certain analogs have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Investigations suggest that modifications to the aniline structure may enhance neuroprotective properties.

The synthesis of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline can be achieved through several methods:

  • Condensation Reactions:
    • Reacting an appropriate aniline derivative with formaldehyde in the presence of a catalyst to form the bis(methoxyphenyl)methyl group.
  • Alkylation:
    • Using diethyl sulfate or other alkylating agents to introduce ethyl groups onto the nitrogen atom of the aniline.
  • Reduction Reactions:
    • If starting materials contain nitro groups, reduction to amines followed by further functionalization can yield the desired compound.

The applications of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline are diverse:

  • Pharmaceuticals: Potential use as a precursor for drug development due to its biological activity.
  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes.
  • Material Science: Utilized in the development of polymers and other materials that require specific chemical properties.

Interaction studies involving 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • Spectroscopic Methods: Such as NMR or UV-Vis spectroscopy to analyze binding interactions and conformational changes upon complex formation.

Several compounds share structural similarities with 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline, including:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-4-methoxyanilineContains one methoxy groupSimpler structure, primarily used in dye synthesis
Bis(4-methoxyphenyl)methylamineLacks ethyl substitutionsMore hydrophobic, potential use in drug formulations
4-(Dimethylamino)benzaldehydeContains a dimethylamino groupUsed in organic synthesis as a building block
4-MethoxyanilineSingle methoxy substitution on anilineBasic structure for various pharmaceutical applications

Uniqueness

The uniqueness of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline lies in its dual methoxy substitution combined with diethyl amine functionality, which enhances its solubility and reactivity compared to simpler analogs. This structural complexity may lead to distinct biological activities and improved performance in applications compared to similar compounds.

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

375.219829168 g/mol

Monoisotopic Mass

375.219829168 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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